molecular formula C12H12BrN3O2 B2761329 Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate CAS No. 2060061-07-4

Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B2761329
CAS No.: 2060061-07-4
M. Wt: 310.151
InChI Key: DOCRJOCXCDZEHZ-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular formula C12H12BrN3O2 and a molecular weight of 310.15 . It is also known by its synonyms and has a CBNumber of CB68223911 .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C12H12BrN3O2. It contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis of Heterocyclic Systems

This compound and its derivatives are instrumental in synthesizing various heterocyclic systems, which are core structures for many pharmacological agents. For example, research has demonstrated its use in the preparation of 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles, which are significant for their potential biological activities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Antimicrobial Agents

The compound's derivatives have been explored for their antimicrobial properties. A study synthesized a series of novel derivatives and evaluated their in vitro antimicrobial activities, finding some compounds exhibited good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019). This indicates the compound's potential for developing new antimicrobial agents.

Chemical Reactions and Properties

Studies also focus on the compound's role in various chemical reactions, offering insights into its reactivity and the possibility of generating new molecular structures. For instance, research has detailed its role in the efficient synthesis of pyrrole-2,5-diones via palladium-catalyzed carbonylative cyclization, showcasing the compound's utility in organic synthesis (Bae & Cho, 2014).

Furthermore, the compound's derivatives have been utilized in synthesizing pyrazole and pyridazine derivatives, highlighting their importance in constructing complex molecular frameworks with potential applications in medicinal chemistry and material science (Bogolyubov, Chernysheva, & Semenov, 2004).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It would depend on the context in which the compound is used, such as in a chemical reaction or biological system .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research and application of this compound would depend on its properties and potential uses. Unfortunately, specific information on future directions is not available in the current resources .

Properties

IUPAC Name

methyl 4-bromo-2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-7-10(12(17)18-3)11(13)8(2)16(7)9-6-14-4-5-15-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCRJOCXCDZEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2=NC=CN=C2)C)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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